REACTION_CXSMILES
|
C([SiH2][O:6][C:7](C)(C)[C:8]1[CH:13]=[CH:12][N:11]=[C:10]([NH:14][C:15]2[S:16][C:17]([C:20]#[N:21])=[CH:18][N:19]=2)[CH:9]=1)(C)(C)C.F>C1COCC1>[OH:6][CH2:7][C:8]1[CH:13]=[CH:12][N:11]=[C:10]([NH:14][C:15]2[S:16][C:17]([C:20]#[N:21])=[CH:18][N:19]=2)[CH:9]=1
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Name
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2-[4-(tert-Butyl-dimethyl-silanyloxymethyl)-pyridin-2-ylamino]-thiazole-5-carbonitrile
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Quantity
|
1.3 g
|
Type
|
reactant
|
Smiles
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C(C)(C)(C)[SiH2]OC(C1=CC(=NC=C1)NC=1SC(=CN1)C#N)(C)C
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Name
|
|
Quantity
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10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
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5 mL
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Type
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reactant
|
Smiles
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F
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Type
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CUSTOM
|
Details
|
the reaction was stirred for 20 minutes
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Rate
|
UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The bulk of the solvent was removed in vacuo
|
Type
|
ADDITION
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Details
|
the resulting residue was diluted with half-saturated NaHCO3 (aq)
|
Type
|
CUSTOM
|
Details
|
A precipitate formed which
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Type
|
FILTRATION
|
Details
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was filtered
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Type
|
WASH
|
Details
|
washed with water
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
OCC1=CC(=NC=C1)NC=1SC(=CN1)C#N
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |